Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 5-cyano-1H-pyrazole-4-carboxylate with 2-(trimethylsilyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group or the ester group, using reagents such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or aniline in ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in the inhibition or activation of biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
- Ethyl 5-cyano-1H-pyrazole-4-carboxylate
- 2-(Trimethylsilyl)ethanol
- 1H-pyrazole-4-carboxylate derivatives
Comparison: Ethyl 5-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a cyano group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to similar compounds, it offers a versatile platform for further functionalization and has broader applications in various fields of research.
Properties
IUPAC Name |
ethyl 5-cyano-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3Si/c1-5-19-13(17)11-9-15-16(12(11)8-14)10-18-6-7-20(2,3)4/h9H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFXYDKBNKOEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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